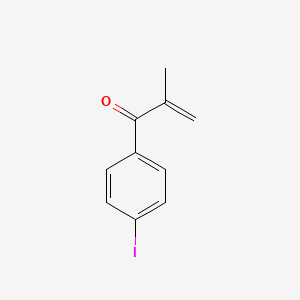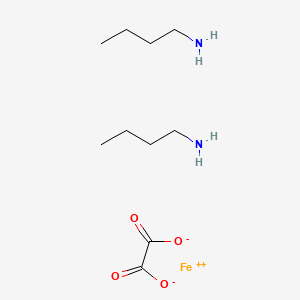
Iron, (ethanedioato(2-)-O,O')bis(1-butanamine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is a coordination compound that features iron as the central metal atom. This compound is characterized by the presence of ethanedioate (oxalate) ligands and 1-butanamine ligands. Coordination compounds like this one are of significant interest due to their diverse applications in various fields, including catalysis, material science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- typically involves the reaction of iron salts with ethanedioic acid (oxalic acid) and 1-butanamine. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the ligands to the iron center. The general reaction can be represented as follows:
[ \text{Fe}^{3+} + \text{C}_2\text{O}_4^{2-} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_2(\text{C}_4\text{H}_9\text{NH}_2)_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Dissolution of iron salts in water.
- Addition of ethanedioic acid and 1-butanamine under stirring.
- pH adjustment to facilitate ligand coordination.
- Filtration and purification of the resulting coordination compound.
Chemical Reactions Analysis
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Ligand Substitution Reactions: The ligands (ethanedioate and 1-butanamine) can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Ligand Substitution: Reagents such as ammonia or phosphines can be used to replace the existing ligands.
Coordination: Conditions typically involve aqueous or organic solvents and controlled temperatures.
Major Products
Oxidation-Reduction: Products may include different oxidation states of iron complexes.
Ligand Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Scientific Research Applications
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Mechanism of Action
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The ethanedioate and 1-butanamine ligands stabilize the iron center and influence its reactivity. The compound can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Iron(III) oxalate: Similar coordination environment but lacks the 1-butanamine ligands.
Iron(III) acetylacetonate: Another iron coordination compound with different ligands.
Iron(III) chloride: A simple iron salt without complex ligands.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(1-butanamine)- is unique due to the combination of ethanedioate and 1-butanamine ligands, which provide specific stability and reactivity properties. This combination allows for unique applications in catalysis, material science, and potential therapeutic uses.
Properties
CAS No. |
80660-60-2 |
|---|---|
Molecular Formula |
C10H22FeN2O4 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
butan-1-amine;iron(2+);oxalate |
InChI |
InChI=1S/2C4H11N.C2H2O4.Fe/c2*1-2-3-4-5;3-1(4)2(5)6;/h2*2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
ZMMPLOJCMLHFCL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN.CCCCN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


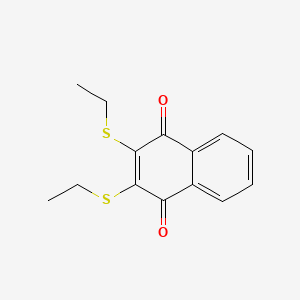
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
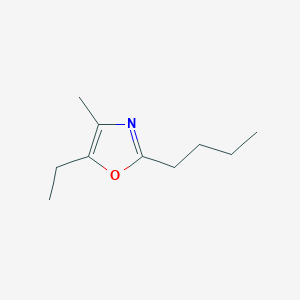
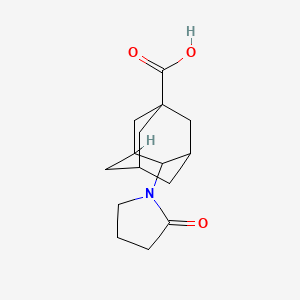
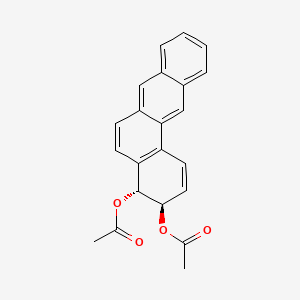

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
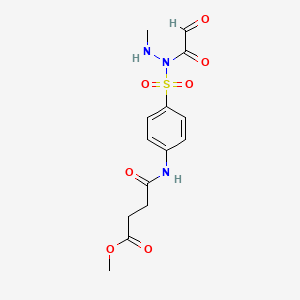


![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
